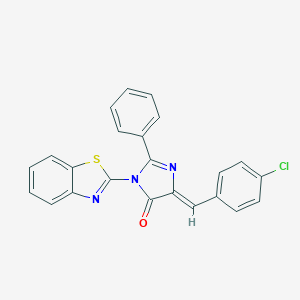![molecular formula C13H18N2S4 B296089 Dimethyl 4-{[bis(methylsulfanyl)methylene]amino}-2-methylphenyldithioimidocarbonate](/img/structure/B296089.png)
Dimethyl 4-{[bis(methylsulfanyl)methylene]amino}-2-methylphenyldithioimidocarbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 4-{[bis(methylsulfanyl)methylene]amino}-2-methylphenyldithioimidocarbonate, also known as DMMDA, is a chemical compound that has been widely used in scientific research. It is a member of the dithioimidocarbonate family of compounds, which are known for their diverse biological activities. DMMDA has been studied extensively for its potential use in various fields of research, including organic synthesis, medicinal chemistry, and neuroscience.
Wirkmechanismus
The mechanism of action of Dimethyl 4-{[bis(methylsulfanyl)methylene]amino}-2-methylphenyldithioimidocarbonate is not fully understood, but it is believed to involve the formation of covalent bonds with target molecules. This compound has been shown to interact with a variety of biological targets, including proteins, nucleic acids, and lipids. This interaction can lead to changes in the activity of these molecules, which can result in a wide range of biological effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and monoamine oxidase. In addition, this compound has been shown to have antioxidant and anti-inflammatory properties. These effects make this compound a potentially useful therapeutic agent for the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Dimethyl 4-{[bis(methylsulfanyl)methylene]amino}-2-methylphenyldithioimidocarbonate is its ease of synthesis. It can be prepared using standard laboratory techniques and is relatively inexpensive. In addition, this compound has been shown to have a wide range of biological activities, which makes it a useful tool for studying various biological processes. However, one of the limitations of this compound is its potential toxicity. It has been shown to have cytotoxic effects on some cell lines, which can limit its use in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research involving Dimethyl 4-{[bis(methylsulfanyl)methylene]amino}-2-methylphenyldithioimidocarbonate. One area of interest is the development of new synthetic methods for producing this compound and related compounds. In addition, this compound could be further studied for its potential use in the treatment of various diseases, including cancer and Alzheimer's disease. Finally, this compound could be used as a tool for studying various biological processes, including enzyme activity and protein-protein interactions.
Synthesemethoden
The synthesis of Dimethyl 4-{[bis(methylsulfanyl)methylene]amino}-2-methylphenyldithioimidocarbonate involves the reaction of 4-(methylthio)-2-methylphenyl isothiocyanate with bis(dimethylsulfide)amine in the presence of a base. The resulting product is a yellow crystalline solid that is purified by recrystallization. The synthesis of this compound is a relatively straightforward process that can be carried out using standard laboratory techniques.
Wissenschaftliche Forschungsanwendungen
Dimethyl 4-{[bis(methylsulfanyl)methylene]amino}-2-methylphenyldithioimidocarbonate has been used in a wide range of scientific research applications. It has been studied for its potential use as a fluorescent probe for the detection of metal ions, as well as for its potential use in the synthesis of new organic compounds. In addition, this compound has been investigated for its potential use as a therapeutic agent in the treatment of various diseases, including cancer and Alzheimer's disease.
Eigenschaften
Molekularformel |
C13H18N2S4 |
|---|---|
Molekulargewicht |
330.6 g/mol |
IUPAC-Name |
N-[4-[bis(methylsulfanyl)methylideneamino]-3-methylphenyl]-1,1-bis(methylsulfanyl)methanimine |
InChI |
InChI=1S/C13H18N2S4/c1-9-8-10(14-12(16-2)17-3)6-7-11(9)15-13(18-4)19-5/h6-8H,1-5H3 |
InChI-Schlüssel |
STVYRTATTHCUCO-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)N=C(SC)SC)N=C(SC)SC |
Kanonische SMILES |
CC1=C(C=CC(=C1)N=C(SC)SC)N=C(SC)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


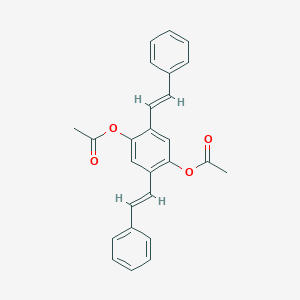
![3-[(6-Bromohexyl)oxy]-4-methoxybenzaldehyde](/img/structure/B296008.png)
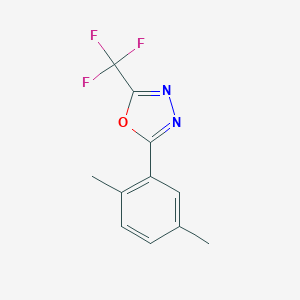
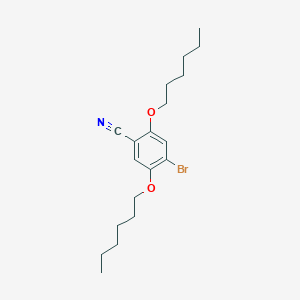
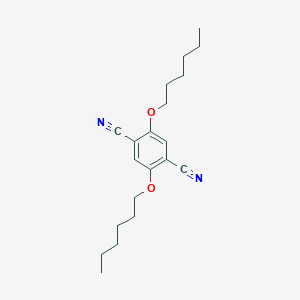
![3-[4-(2-Carboxyvinyl)-2,5-bis(hexyloxy)phenyl]acrylic acid](/img/structure/B296015.png)
![2-Methyl-8-({10-[(2-methyl-8-quinolinyl)oxy]decyl}oxy)quinoline](/img/structure/B296019.png)
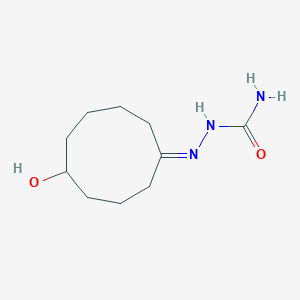
![Bicyclo[8.1.0]undecan-2-one semicarbazone](/img/structure/B296022.png)
![2-[4-amino-6-(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)-1,3,5-triazin-2-yl]-3-(5-{4-nitrophenyl}-2-furyl)acrylonitrile](/img/structure/B296024.png)
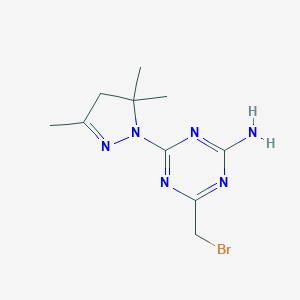
![7-[2-(benzyloxy)phenyl]-14H-chromeno[2',3':4,5]pyrimido[1,6-a]benzimidazole](/img/structure/B296027.png)
![2-(14H-chromeno[2',3':4,5]pyrimido[1,6-a]benzimidazol-7-yl)phenyl octyl ether](/img/structure/B296028.png)
